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molecular formula C8H6Cl2N2O2 B1507190 5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid CAS No. 858956-27-1

5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid

Cat. No. B1507190
M. Wt: 233.05 g/mol
InChI Key: HHWWADRFXUFZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198442B2

Procedure details

Phosphorus oxychloride (363 g, 221 mL, 2.37 mol) and 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (169 g, 0.79 mol) were added to a 1-L flask and heated at 90° C. for 5 h. The reaction mixture was cooled to 30° C. and added over 60 minutes into a 2-L jacketed reactor containing a well-stirred mixture of t-butanol (280 mL) and water (750 mL) while maintaining the temperature at 5-10° C. After the addition of the reaction mixture was about 70% complete, the aqueous t-butanol mixture was seeded to initiate crystallization, and the addition of the reaction mixture was continued. At the end of the addition, water (750 mL) was added gradually at 10-15° C., and the mixture was stirred for an additional 1 h. The resulting mixture was cooled to 5° C., filtered, and the collected solid was washed with water (3×50 mL). The resulting wet cake was dried in a vacuum-oven at 60° C. to give 156 g (85% yield) of the title compound as a solid melting at 126-127° C.
Quantity
221 mL
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[C:12](=O)[NH:11][C:10]([CH:14]2[CH2:16][CH2:15]2)=[N:9][C:8]=1[C:17]([OH:19])=[O:18].O>C(O)(C)(C)C>[Cl:6][C:7]1[C:8]([C:17]([OH:19])=[O:18])=[N:9][C:10]([CH:14]2[CH2:16][CH2:15]2)=[N:11][C:12]=1[Cl:3]

Inputs

Step One
Name
Quantity
221 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
169 g
Type
reactant
Smiles
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
O
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 30° C.
ADDITION
Type
ADDITION
Details
added over 60 minutes into a 2-L jacketed reactor
Duration
60 min
ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 5-10° C
ADDITION
Type
ADDITION
Details
After the addition of the reaction mixture
CUSTOM
Type
CUSTOM
Details
crystallization
ADDITION
Type
ADDITION
Details
the addition of the reaction mixture
ADDITION
Type
ADDITION
Details
At the end of the addition, water (750 mL)
ADDITION
Type
ADDITION
Details
was added gradually at 10-15° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the collected solid was washed with water (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The resulting wet cake was dried in a vacuum-oven at 60° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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